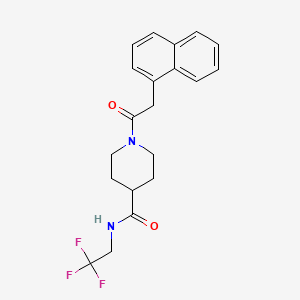
1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H21F3N2O2 and its molecular weight is 378.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a piperidine derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₅H₁₄F₃N₃O₂
- IUPAC Name : this compound
Synthesis and Characterization
The synthesis of this compound involves the acylation of piperidine derivatives with naphthalene and trifluoroethyl groups. Techniques such as NMR spectroscopy and X-ray diffraction are commonly employed for structural elucidation. For instance, the synthesis pathway may include the reaction of naphthalen-1-ylacetyl chloride with 2,2,2-trifluoroethylamine in the presence of a suitable base .
Pharmacological Properties
- Analgesic Activity : Research indicates that derivatives of piperidine compounds exhibit significant analgesic properties. A study on related compounds showed that the presence of electron-withdrawing groups enhances kappa opioid receptor affinity, suggesting that similar modifications in our target compound could yield potent analgesics .
- Anticancer Potential : Recent literature highlights the anticancer activity of piperidine derivatives. Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and inhibition of proliferation .
- Neuroprotective Effects : Some studies suggest that piperidine derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The structural features that enhance blood-brain barrier penetration are crucial for their efficacy in this context .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of these compounds. Key findings include:
- Substituent Effects : The introduction of trifluoroethyl and naphthyl groups has been shown to enhance lipophilicity and receptor binding affinity.
- Positioning of Functional Groups : The placement of electron-withdrawing groups (like trifluoromethyl) at specific positions on the aromatic ring significantly affects the pharmacodynamics and pharmacokinetics of the compound .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that similar piperidine derivatives exhibit potent inhibition against cancer cell lines, including FaDu hypopharyngeal tumor cells. These studies suggest that our compound could be evaluated for its cytotoxic potential in preclinical models .
- Animal Models : Animal studies have indicated that modifications in piperidine structures can lead to significant analgesic effects with reduced side effects compared to traditional opioids. These findings support further exploration into the analgesic properties of our target compound .
科学的研究の応用
N-[1H-1,2,3-Benzotriazol-1-yl(4-nitrophenyl)methyl]-4-methylbenzamide exhibits biological activities through several mechanisms:
- Nucleophilic Substitution : The benzotriazole moiety can act as a leaving group, facilitating nucleophilic substitution reactions.
- Redox Reactions : The nitrophenyl group can undergo oxidation and reduction processes, influencing the compound's reactivity.
- Binding Interactions : The compound can form π-π stacking interactions and hydrogen bonds with various biological targets, modulating enzyme and receptor activities .
Pharmaceutical Applications
N-[1H-1,2,3-Benzotriazol-1-yl(4-nitrophenyl)methyl]-4-methylbenzamide has shown potential as an antiviral agent due to its ability to inhibit viral replication mechanisms. Its structural characteristics allow it to interact effectively with viral enzymes and receptors, making it a candidate for further development in antiviral therapies .
Materials Science
The compound's unique chemical properties have led to its exploration in materials science. It can be utilized as an additive in polymer formulations to enhance thermal stability and UV resistance. The benzotriazole moiety is particularly effective in absorbing UV radiation, thus protecting materials from photodegradation .
Case Studies
Several studies have highlighted the efficacy of N-[1H-1,2,3-Benzotriazol-1-yl(4-nitrophenyl)methyl]-4-methylbenzamide in various applications:
- Antiviral Activity : Research demonstrated that the compound effectively inhibited the replication of specific viruses in vitro. A study reported a significant reduction in viral load when cells were treated with varying concentrations of the compound .
- Polymer Stabilization : In a comparative study on polymer additives, N-[1H-1,2,3-Benzotriazol-1-yl(4-nitrophenyl)methyl]-4-methylbenzamide was found to outperform traditional UV stabilizers in terms of longevity and effectiveness .
- Biological Activity Profiling : A comprehensive profiling study assessed the compound's interaction with multiple biological targets, revealing its potential as a multi-target therapeutic agent due to its diverse binding interactions .
特性
IUPAC Name |
1-(2-naphthalen-1-ylacetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2/c21-20(22,23)13-24-19(27)15-8-10-25(11-9-15)18(26)12-16-6-3-5-14-4-1-2-7-17(14)16/h1-7,15H,8-13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLFXEXMBOHTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC(F)(F)F)C(=O)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













